Wild-Type HIV-1 Antiviral Potency: HIV-1 Inhibitor-25 Compared to Etravirine and Rilpivirine
HIV-1 inhibitor-25 demonstrates nanomolar antiviral activity against wild-type HIV-1 (strain IIIB) in MT-4 cell-based assays, with an EC₅₀ value of 13.6 nM . In cross-study comparison with clinically approved NNRTIs, this potency falls between etravirine (EC₅₀ = 1.4–4.8 nM against LAI, SF2, and Ba-L strains) and efavirenz (EC₅₀ = 1–2 nM) but exceeds that of nevirapine (EC₅₀ = 40–100 nM) [1]. The target compound is approximately 3–10× less potent than etravirine against wild-type virus under comparable assay conditions.
| Evidence Dimension | Antiviral potency against wild-type HIV-1 (EC₅₀) |
|---|---|
| Target Compound Data | 13.6 nM |
| Comparator Or Baseline | Etravirine: 1.4–4.8 nM; Nevirapine: 40–100 nM |
| Quantified Difference | HIV-1 inhibitor-25 is approximately 3–10× less potent than etravirine; approximately 3–7× more potent than nevirapine |
| Conditions | MT-4 cells infected with HIV-1 IIIB strain |
Why This Matters
This positions HIV-1 inhibitor-25 as a moderate-potency tool compound suitable for mechanistic studies where ultra-high potency is not required or where differential sensitivity to resistance mutations is the primary selection criterion.
- [1] Das K, et al. Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. J Med Chem. 2008;51(8):2603-2611. View Source
